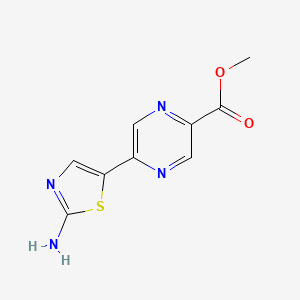![molecular formula C6H6N4S B13101679 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine CAS No. 59503-57-0](/img/structure/B13101679.png)
5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique arrangement of nitrogen, sulfur, and carbon atoms. This compound is part of the broader class of thiadiazole derivatives, which are known for their diverse biological and chemical properties. The presence of the thiadiazole ring imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diaminomaleonitrile with sulfur sources under acidic conditions to form the thiadiazole ring, followed by methylation to introduce the dimethyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiols.
Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic electronic materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stable and reactive nature
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating electron transfer processes. This property is particularly useful in organic electronics and photovoltaic applications. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Lacks the dimethyl groups but shares the core thiadiazole structure.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar biological activities.
Thiazole Derivatives: Compounds like thiazole and its derivatives also exhibit similar chemical and biological properties
Uniqueness: 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine stands out due to the presence of the dimethyl groups, which can influence its reactivity and interaction with other molecules. This makes it a versatile compound for various applications, from material science to medicinal chemistry.
Eigenschaften
CAS-Nummer |
59503-57-0 |
|---|---|
Molekularformel |
C6H6N4S |
Molekulargewicht |
166.21 g/mol |
IUPAC-Name |
5,6-dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H6N4S/c1-3-4(2)8-6-5(7-3)9-11-10-6/h1-2H3 |
InChI-Schlüssel |
ICBFWYCPTDMCRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NSN=C2N=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)

![1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13101630.png)
![2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine](/img/structure/B13101633.png)
![2'-Chloro-N-cyclohexyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B13101641.png)


![4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101674.png)
![6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13101676.png)
![9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)


